ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate
Overview
Description
Ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate is a complex organic compound with a molecular formula of C26H28N2O7S . This compound is characterized by its unique structure, which includes a benzoate ester, a sulfonyl group, and a dimethoxyphenyl group. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include sulfonyl chlorides, glycine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels, ensuring the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
Scientific Research Applications
Ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dimethoxyphenyl group may interact with cellular receptors, modulating various signaling pathways.
Comparison with Similar Compounds
Ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
Ethyl 4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate: The presence of a trifluoromethyl group introduces additional steric and electronic effects, potentially altering its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7S/c1-5-35-26(30)19-8-10-20(11-9-19)27-25(29)17-28(21-12-6-18(2)7-13-21)36(31,32)22-14-15-23(33-3)24(16-22)34-4/h6-16H,5,17H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXHAPMDIRWMGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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